molecular formula C6H14Cl2N4 B12227117 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole

1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole

Cat. No.: B12227117
M. Wt: 213.11 g/mol
InChI Key: WYRCNOPRPWXOMK-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it a versatile scaffold in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically requires a catalyst and is conducted under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like hydrazine substitution, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-hydrazino-3-methyl-1h-pyrazole is unique due to its hydrazino group, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound in the development of new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C6H14Cl2N4

Molecular Weight

213.11 g/mol

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H12N4.2ClH/c1-3-10-6(8-7)4-5(2)9-10;;/h4,8H,3,7H2,1-2H3;2*1H

InChI Key

WYRCNOPRPWXOMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NN.Cl.Cl

Origin of Product

United States

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